N-Cyclopropyl-3-cyclohexene-1-methylamine
Description
N-Cyclopropyl-3-cyclohexene-1-methylamine is a structurally complex amine featuring a cyclohexene ring, a cyclopropyl substituent, and a methylamine group. This compound’s hybrid structure suggests applications in medicinal chemistry (e.g., as a bioactive scaffold) or materials science (e.g., as a ligand or monomer).
Properties
CAS No. |
15907-71-8 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C10H17N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-2,9-11H,3-8H2 |
InChI Key |
XBGSSUHNYDDWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: N-alkylated and N-acylated derivatives.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine
- Molecular Formula : Likely C₁₃H₂₂N₃ (based on substituents: cyclohexylmethyl, imidazole, and propane chain) .
- Key Features: Cyclohexylmethyl Group: Provides hydrophobicity and steric bulk, contrasting with the cyclopropyl-cyclohexene system in the target compound.
- Applications : Likely used in catalysis or pharmaceuticals due to imidazole’s role in biomimetic chemistry .
N-Cyclohexyl-1,3-propanediamine
- Molecular Formula : C₉H₂₀N₂ (confirmed in ) .
- Key Features: Diamine Chain: Enables chelation or polymerization, unlike the monoamine structure of the target compound. Cyclohexyl Group: Similar to the cyclohexene in the target but fully saturated, reducing reactivity toward addition reactions.
- Applications : Utilized as a ligand in coordination chemistry or in epoxy curing agents .
N-Methylcyclohexylamine Derivatives
- Examples : N-Methylcyclohexylamine, trans-4-methylcyclohexylamine () .
- Key Features :
- Simpler Structure : Lack of cyclopropane or unsaturated rings results in lower steric strain and reactivity compared to the target compound.
- Methyl Substituents : Influence basicity and solubility, with trans-4-methylcyclohexylamine exhibiting stereochemical specificity.
- Applications : Industrial solvents or intermediates in agrochemical synthesis .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The cyclohexene in the target compound may undergo Diels-Alder reactions, while cyclopropane could confer stability against ring-opening under mild conditions. In contrast, N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine’s imidazole group enables participation in acid-base catalysis .
- Industrial Relevance : Methylcyclohexylamine derivatives () are prioritized for bulk synthesis due to simplicity, whereas the target compound’s complexity may limit scalability .
Biological Activity
N-Cyclopropyl-3-cyclohexene-1-methylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a cyclopropyl group and a cyclohexene structure, which may influence its interaction with biological targets. Understanding its biological activity is crucial for assessing its therapeutic potential.
Chemical Structure
The molecular formula for this compound is . The structure can be described as follows:
- Cyclopropyl Group : A three-membered carbon ring that may enhance the compound's reactivity.
- Cyclohexene Structure : A six-membered carbon ring with one double bond, contributing to the compound's stability and reactivity patterns.
This compound has been studied for its interactions with various biological systems. Key areas of interest include:
- Protease Inhibition : The compound may exhibit inhibitory effects on specific proteases, which are enzymes that play critical roles in various biological processes, including viral replication and immune responses .
- Receptor Modulation : There is evidence suggesting that the compound could interact with Toll-like receptors (TLRs), particularly TLR4, which is involved in immune system activation and inflammatory responses .
Case Studies and Research Findings
- Protease Inhibition Studies :
- Inflammatory Response Modulation :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
